N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-32-21-11-7-20(8-12-21)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-22-9-5-18(2)6-10-22/h5-12,17H,4,13-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSERMBWLDQCVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neurological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C23H28N4O3
- Molecular Weight : 420.49 g/mol
- Key Functional Groups : Piperazine, pyrimidine, and phenyl ether.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Research indicates that piperazine derivatives can act on aminergic receptors, which are crucial in modulating neurotransmitter systems and exhibiting antitumor effects.
- Aminergic Receptors : The compound has shown affinity for dopamine receptors, particularly D2 and D4 subtypes, which are implicated in neuropsychiatric disorders and cancer cell proliferation .
- Antiproliferative Effects : Studies suggest that the compound induces cell death in cancer cells through mechanisms such as necroptosis—a regulated form of necrosis—by increasing the expression of TNF-R1 and CYLD mRNA levels without activating caspases .
Biological Activity
The compound's biological activity has been assessed through various in vitro studies, demonstrating its potential in therapeutic applications:
- Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 12.5 | Induction of necroptosis |
| MCF7 (Breast) | 15.0 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Case Studies
Several studies have examined the effects of similar piperazine derivatives, providing insights into their biological activities:
- Study on LQFM018 : A related piperazine-containing compound demonstrated significant antiproliferative effects against K562 leukemic cells by inducing necroptosis. This study highlighted the importance of receptor interactions in mediating these effects .
- FAAH Inhibition Study : Another piperazine derivative was shown to selectively inhibit fatty acid amide hydrolase (FAAH), affecting lipid signaling pathways involved in pain and inflammation. This suggests that similar compounds may possess diverse therapeutic potentials beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Modified Aromatic Substituents
N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946325-22-0) Key Differences: The ethoxy group is positioned at the ortho (2-) rather than para (4-) position on the phenyl ring. Impact: Ortho substitution may sterically hinder interactions with planar binding sites, reducing affinity compared to the para-substituted analogue. The molecular formula (C₂₄H₂₇N₅O₃) and weight (449.51 g/mol) are identical, but melting points and solubility likely differ due to crystallinity changes .
4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide (RN: 1324065-57-7)
- Key Differences : Incorporates a fluorophenyl group and a bulky pyrrolidinylcarbonyl substituent.
- Impact : Fluorine enhances electronegativity and metabolic stability, while the pyrrolidinyl group may reduce membrane permeability due to increased polarity. Molecular weight (437.47 g/mol) is higher than the target compound .
Analogues with Heterocyclic Core Modifications
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Key Differences: Replaces pyrimidine with a quinazolinone ring. Impact: Quinazolinone is a known kinase inhibitor scaffold, suggesting divergent biological targets. The compound has a lower molecular weight (395.42 g/mol) and a higher melting point (196.5–197.8 °C) compared to the target compound .
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (RN: 1251688-12-6) Key Differences: Piperidine replaces piperazine, and a fluorobenzyl group is attached. Impact: Piperidine’s chair conformation may restrict rotational freedom, altering receptor binding kinetics. The fluorobenzyl group introduces additional hydrophobicity (molecular weight: 464.54 g/mol) .
Chlorophenyl-Substituted Analogues
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Key Differences: Features a chloro substituent and an ethyl group on piperazine. The ethyl group may improve metabolic stability. Crystallographic data confirms a chair conformation for the piperazine ring, similar to the target compound .
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
- Substituent Position Matters : Para-substituted aromatic groups (e.g., 4-ethoxyphenyl) generally optimize binding compared to ortho isomers .
- Heterocyclic Core Defines Activity: Pyrimidine-based compounds may target nucleotide-binding proteins, while quinazolinones are linked to kinase inhibition .
- Piperazine vs. Piperidine : Piperazine’s nitrogen atoms enable hydrogen bonding, whereas piperidine’s rigidity may limit dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
